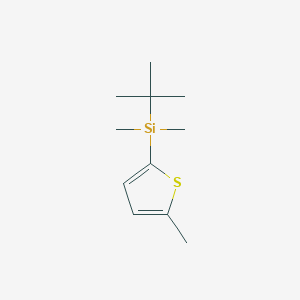
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 5-methyl-2-thienyl moiety, along with tert-butyl and dimethyl groups
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- typically involves the reaction of appropriate organosilicon precursors with 5-methyl-2-thienyl derivatives. Common synthetic routes include:
Grignard Reaction: This involves the reaction of a Grignard reagent with a silicon halide to form the desired silane compound.
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond in the presence of a catalyst.
Industrial Production: Large-scale production may involve continuous flow processes and the use of specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products: The major products of these reactions include silanols, siloxanes, and substituted silanes.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing into its use as a component in medical devices and implants, where its stability and biocompatibility are advantageous.
Industry: It is used in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- exerts its effects involves its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes. These interactions are crucial in applications such as drug delivery and material science.
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- can be compared with other similar compounds, such as:
Silane, (1,1-dimethylethyl)(dotriacontyloxy)dimethyl-: This compound has a longer alkyl chain, which affects its physical properties and applications.
Silane, chloro(1,1-dimethylethyl)dimethyl-: The presence of a chloro group makes this compound more reactive in certain chemical reactions.
Silane, (1,1-dimethylethyl)[(1-ethoxy-2-methyl-1-propen-1-yl)oxy]dimethyl-:
Properties
CAS No. |
167772-54-5 |
|---|---|
Molecular Formula |
C11H20SSi |
Molecular Weight |
212.43 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(5-methylthiophen-2-yl)silane |
InChI |
InChI=1S/C11H20SSi/c1-9-7-8-10(12-9)13(5,6)11(2,3)4/h7-8H,1-6H3 |
InChI Key |
MBZURHYSZVVUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


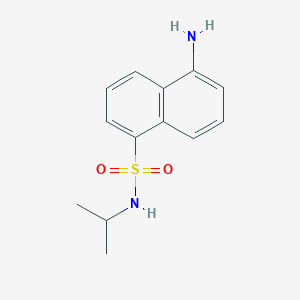

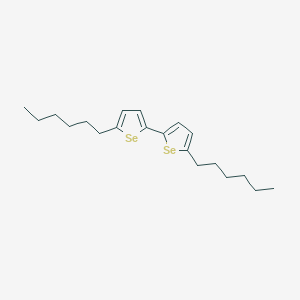
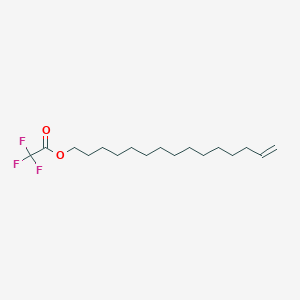
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
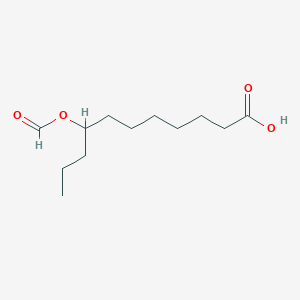
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)

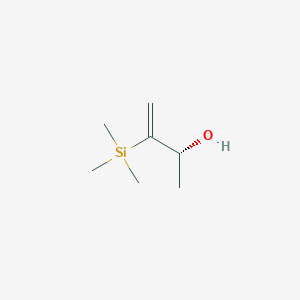
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
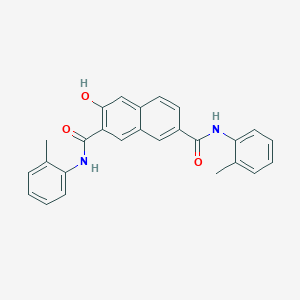

![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
